![molecular formula C12H17O2PS B14374246 1-[Hydroxy(phenyl)phosphinothioyl]cyclohexan-1-ol CAS No. 90214-57-6](/img/structure/B14374246.png)
1-[Hydroxy(phenyl)phosphinothioyl]cyclohexan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[Hydroxy(phenyl)phosphinothioyl]cyclohexan-1-ol is a chemical compound with the molecular formula C12H17O2PS. It is also known as phosphinothioic acid, (1-hydroxycyclohexyl)phenyl- and has a molecular weight of 256.3 g/mol . This compound is primarily used in industrial applications and has various scientific research applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[Hydroxy(phenyl)phosphinothioyl]cyclohexan-1-ol involves multiple steps. One common method includes the following steps:
Acylation: Cyclohexylcarboxylic acid is reacted with phosphorus trichloride at 35°C to form cyclohexylcarbonyl chloride.
Friedel-Crafts Reaction: The cyclohexylcarbonyl chloride is then reacted with benzene in the presence of aluminum chloride at 5-10°C to form cyclohexylphenyl ketone.
Hydrolysis: The cyclohexylphenyl ketone is hydrolyzed using dilute hydrochloric acid to form cyclohexylphenyl ketone.
Chlorination: The cyclohexylphenyl ketone is chlorinated at 60°C to form 1-chlorocyclohexylphenyl ketone.
Base Hydrolysis: The 1-chlorocyclohexylphenyl ketone is then hydrolyzed using a base to form this compound.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using the above-mentioned synthetic routes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
1-[Hydroxy(phenyl)phosphinothioyl]cyclohexan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphine oxides.
Reduction: It can be reduced to form phosphine derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products
The major products formed from these reactions include phosphine oxides, phosphine derivatives, and substituted cyclohexan-1-ol derivatives .
Applications De Recherche Scientifique
1-[Hydroxy(phenyl)phosphinothioyl]cyclohexan-1-ol has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other phosphorus-containing compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential use in drug development and as a therapeutic agent.
Mécanisme D'action
The mechanism of action of 1-[Hydroxy(phenyl)phosphinothioyl]cyclohexan-1-ol involves its interaction with molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Hydroxycyclohexyl phenyl ketone: Similar in structure but lacks the phosphinothioyl group.
Cyclohexylphenyl ketone: Similar core structure but different functional groups.
Uniqueness
1-[Hydroxy(phenyl)phosphinothioyl]cyclohexan-1-ol is unique due to the presence of the phosphinothioyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Propriétés
Numéro CAS |
90214-57-6 |
|---|---|
Formule moléculaire |
C12H17O2PS |
Poids moléculaire |
256.30 g/mol |
Nom IUPAC |
1-[hydroxy(phenyl)phosphinothioyl]cyclohexan-1-ol |
InChI |
InChI=1S/C12H17O2PS/c13-12(9-5-2-6-10-12)15(14,16)11-7-3-1-4-8-11/h1,3-4,7-8,13H,2,5-6,9-10H2,(H,14,16) |
Clé InChI |
DZHUPLZXRKUCLV-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)(O)P(=S)(C2=CC=CC=C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


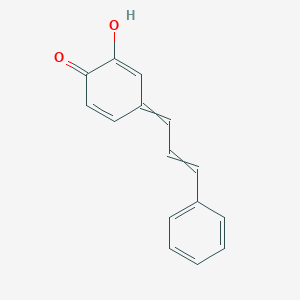

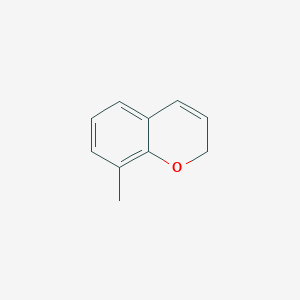

![Methyl 2-hydroxy-5-[(thiophene-2-carbonyl)amino]benzoate](/img/structure/B14374185.png)

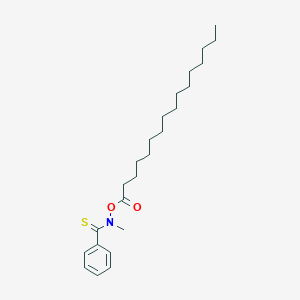
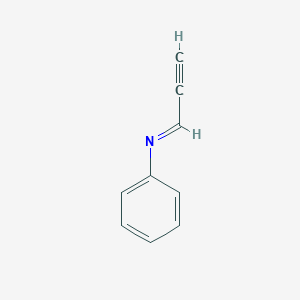

![5-Methyl-3-[(morpholin-4-yl)methyl]oxolan-2-one](/img/structure/B14374236.png)
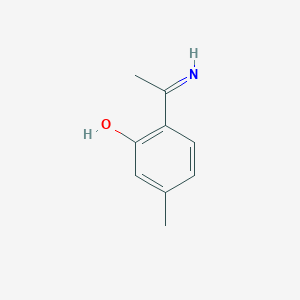

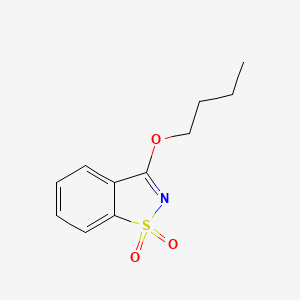
![5-Phenyl-2-[(2-phenylethyl)sulfanyl]-4,5-dihydro-1H-imidazole](/img/structure/B14374244.png)
